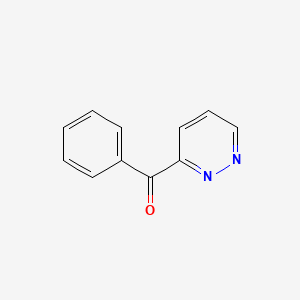

Phenyl-pyridazin-3-yl-methanone

CAS No.: 60906-52-7

Cat. No.: VC2518575

Molecular Formula: C11H8N2O

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60906-52-7 |

|---|---|

| Molecular Formula | C11H8N2O |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | phenyl(pyridazin-3-yl)methanone |

| Standard InChI | InChI=1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H |

| Standard InChI Key | VDWSVBMVZLRATD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=NN=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=NN=CC=C2 |

Introduction

Chemical Structure and Identification

Molecular Composition and Nomenclature

Phenyl-pyridazin-3-yl-methanone is identified by specific chemical identifiers that facilitate its recognition in scientific literature and chemical databases. This compound is characterized by the following properties:

| Property | Information |

|---|---|

| IUPAC Name | Phenyl(3-pyridazinyl)methanone |

| CAS Number | 60906-52-7 |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.2 g/mol |

| InChI Code | 1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H |

| InChI Key | VDWSVBMVZLRATD-UHFFFAOYSA-N |

The compound consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom, arranged in a structure where a phenyl ring connects to the 3-position of a pyridazine ring through a carbonyl (C=O) group . The pyridazine component features a six-membered heterocyclic ring with two adjacent nitrogen atoms, contributing to the compound's unique chemical behavior.

Structural Features and Reactivity

Key Functional Groups

The reactivity of phenyl-pyridazin-3-yl-methanone derives from its three primary structural components:

-

The carbonyl group (C=O) represents a classic ketone functionality that can undergo nucleophilic addition reactions, reductions, and condensations.

-

The pyridazine ring contributes nitrogen atoms that can participate in coordination chemistry with metal ions and serve as hydrogen bond acceptors. This heterocyclic component also affects the electronic distribution throughout the molecule.

-

The phenyl ring provides aromatic character and can potentially undergo electrophilic aromatic substitution reactions under appropriate conditions.

These structural elements create a molecule with multiple reaction sites, making it potentially valuable in organic synthesis and medicinal chemistry applications.

Structural Comparison with Related Compounds

To understand phenyl-pyridazin-3-yl-methanone in context, it is valuable to compare it with structurally related compounds:

This comparison illustrates how the relatively simple structure of phenyl-pyridazin-3-yl-methanone serves as a foundation for more complex molecular architectures with potentially diverse biological activities.

Synthesis and Preparation Methods

Purification Techniques

The standard purity level of 96% mentioned in commercial sources suggests that effective purification methods exist for this compound . Typical techniques for purifying similar heterocyclic ketones include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography

-

Distillation under reduced pressure (for more volatile analogues)

-

Sublimation (for thermally stable compounds)

The light yellow coloration of the pure compound provides a visual indicator that can assist in assessing purity during isolation processes.

Applications and Research Significance

Chemical Research Significance

Beyond pharmaceutical applications, phenyl-pyridazin-3-yl-methanone holds significance in fundamental chemical research:

-

As a model compound for studying ketone reactivity in heterocyclic systems

-

For investigating the electronic effects of nitrogen-containing heterocycles on carbonyl chemistry

-

In coordination chemistry studies, exploring the binding capabilities of the pyridazine nitrogen atoms with various metal centers

The compound's relatively simple structure, compared to more complex analogues, makes it valuable for establishing structure-activity relationships and understanding fundamental reactivity patterns.

Analytical Characterization

Spectroscopic Properties

The structural features of phenyl-pyridazin-3-yl-methanone would produce characteristic spectroscopic signatures that aid in its identification and analysis:

| Analytical Technique | Expected Characteristics |

|---|---|

| Infrared (IR) Spectroscopy | Strong C=O stretching absorption (~1650-1700 cm⁻¹); C=N and C=C stretching from aromatic rings (1400-1600 cm⁻¹) |

| ¹H NMR Spectroscopy | Aromatic proton signals from both phenyl (7.4-8.0 ppm) and pyridazine rings (8.0-9.2 ppm) |

| ¹³C NMR Spectroscopy | Carbonyl carbon signal (~190-195 ppm); aromatic carbon signals (120-160 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 184; fragmentation patterns typical of aromatic ketones |

| UV-Visible Spectroscopy | Absorption bands due to π→π* and n→π* transitions in the UV region |

These spectroscopic profiles would provide definitive confirmation of the compound's structure and purity.

Chromatographic Analysis

For separation and analysis of phenyl-pyridazin-3-yl-methanone and potential impurities or derivatives, various chromatographic techniques would be applicable:

-

High-Performance Liquid Chromatography (HPLC) with UV detection

-

Gas Chromatography (GC) for more volatile derivatives

-

Thin-Layer Chromatography (TLC) for rapid analysis during synthesis and purification

These techniques would typically employ reversed-phase conditions for HPLC and non-polar stationary phases for GC, given the compound's aromatic nature and moderate polarity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume